molecular formula C14H11Cl2N B14164881 2,2-Dichloro-1,3-diphenylaziridine CAS No. 3543-98-4

2,2-Dichloro-1,3-diphenylaziridine

Cat. No.: B14164881
CAS No.: 3543-98-4
M. Wt: 264.1 g/mol
InChI Key: VPNWEYBYCCRPSV-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,3-diphenylaziridine is an organic compound with the molecular formula C14H11Cl2N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,3-diphenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-benzylideneaniline with dichlorocarbene generated from chloroform in the presence of a phase transfer catalyst such as N-cetyl-N,N,N-trimethyl ammonium bromide (CTAB). The reaction is typically carried out in acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1,3-diphenylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dichloro-1,3-diphenylaziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,3-diphenylaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

3543-98-4

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

2,2-dichloro-1,3-diphenylaziridine

InChI

InChI=1S/C14H11Cl2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H

InChI Key

VPNWEYBYCCRPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Cl)Cl

Origin of Product

United States

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